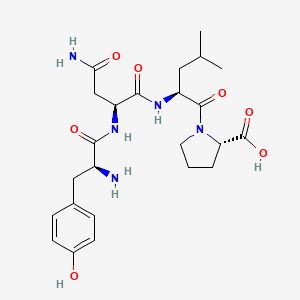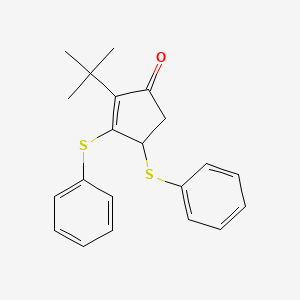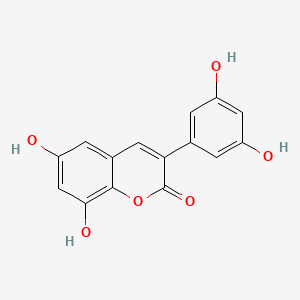
L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-asparaginyl-L-leucyl-L-prolin ist eine Peptidverbindung, die aus vier Aminosäuren besteht: Tyrosin, Asparagin, Leucin und Prolin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-Tyrosyl-L-asparaginyl-L-leucyl-L-prolin erfolgt in der Regel mittels Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:
Kupplungsreaktion: Jede Aminosäure wird mit Reagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphat) oder DIC (N,N'-Diisopropylcarbodiimid) aktiviert und an das Harz-gebundene Peptid gekoppelt.
Entschützung: Die Schutzgruppen an den Aminosäuren werden mit TFA (Trifluoressigsäure) entfernt.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und mittels HPLC (Hochleistungsflüssigkeitschromatographie) gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Peptiden wie L-Tyrosyl-L-asparaginyl-L-leucyl-L-prolin erfolgt häufig mit großtechnischer SPPS oder rekombinanter DNA-Technologie. Letztere beinhaltet die Expression des Peptids in mikrobiellen Systemen, gefolgt von der Reinigung.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification.
Analyse Chemischer Reaktionen
Arten von Reaktionen
L-Tyrosyl-L-asparaginyl-L-leucyl-L-prolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, falls diese in der Peptidstruktur vorhanden sind.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) oder Peressigsäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Site-directed Mutagenesis oder chemische Modifikation mit Reagenzien wie N-Ethyl-N'-dimethylaminopropylcarbodiimid (EDC).
Hauptprodukte
Oxidation: Dityrosin, Chinone.
Reduktion: Reduziertes Peptid mit freien Thiolgruppen.
Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-asparaginyl-L-leucyl-L-prolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: Untersucht hinsichtlich seiner Rolle in der Zellsignalisierung und Protein-Protein-Wechselwirkungen.
Medizin: Potenzielle therapeutische Anwendungen in der Medikamentenentwicklung, insbesondere bei der gezielten Beeinflussung spezifischer Protein-Protein-Wechselwirkungen.
Industrie: Einsatz bei der Entwicklung von Peptid-basierten Materialien und als Komponente in biochemischen Assays.
Wirkmechanismus
Der Wirkmechanismus von L-Tyrosyl-L-asparaginyl-L-leucyl-L-prolin beruht auf seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet und so zelluläre Prozesse wie Signaltransduktion, Genexpression und Stoffwechselregulation beeinflusst.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolin: Ähnliche Struktur mit Phenylalanin- und Argininresten.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-prolin: Ein weiteres Analogon mit unterschiedlicher Aminosäurezusammensetzung.
Einzigartigkeit
L-Tyrosyl-L-asparaginyl-L-leucyl-L-prolin ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins von Tyrosin, das einzigartige oxidative Modifikationen eingehen kann, einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von oxidativem Stress und verwandten biochemischen Prozessen.
Eigenschaften
CAS-Nummer |
915224-24-7 |
|---|---|
Molekularformel |
C24H35N5O7 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H35N5O7/c1-13(2)10-18(23(34)29-9-3-4-19(29)24(35)36)28-22(33)17(12-20(26)31)27-21(32)16(25)11-14-5-7-15(30)8-6-14/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,32)(H,28,33)(H,35,36)/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
LVXZBINUTXCRJI-VJANTYMQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)

![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)

